molecular formula C14H25N3O B2695242 (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-44-3

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide

Katalognummer B2695242
CAS-Nummer: 2411337-44-3
Molekulargewicht: 251.374
InChI-Schlüssel: WKRZZQAFMQODFQ-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide, also known as CP-544326, is a compound that has been extensively studied for its potential use in treating various diseases. It is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes.

Wirkmechanismus

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including learning and memory, inflammation, and pain perception. By blocking the activity of this receptor, this compound may be able to modulate these processes and improve cognitive function, reduce inflammation, and alleviate pain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly by modulating the activity of the alpha7 nicotinic acetylcholine receptor. It has also been shown to reduce inflammation in models of rheumatoid arthritis, possibly by blocking the activity of the same receptor. This compound has also been studied for its potential use in treating nicotine addiction, as it may be able to reduce the reinforcing effects of nicotine by blocking the activity of the alpha7 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide in lab experiments is that it is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that this compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use in treating nicotine addiction, as it may be able to reduce the reinforcing effects of nicotine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesemethoden

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 1-cyclopropylmethylpyrrolidine with 3-bromopropionyl chloride to form the intermediate compound 1-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid chloride. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the desired product, this compound. The synthesis of this compound has been optimized to maximize yield and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, schizophrenia, and inflammation. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and to reduce inflammation in models of rheumatoid arthritis. This compound has also been studied for its potential use in treating nicotine addiction, as it is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in nicotine dependence.

Eigenschaften

IUPAC Name

(E)-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-16(2)8-3-4-14(18)15-13-7-9-17(11-13)10-12-5-6-12/h3-4,12-13H,5-11H2,1-2H3,(H,15,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRZZQAFMQODFQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.